acetic acid
Overview
Description
Acetic acid is a useful research compound. Its molecular formula is C2H4O2 and its molecular weight is 61.045 g/mol. The purity is usually 95%.
The exact mass of the compound this compound-1-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Cerebral Metabolism Research
Acetic acid-1-13C has been instrumental in cerebral metabolism studies. Cerdán, Künnecke, and Seelig (1990) utilized [1-13C]acetate to investigate rat brain metabolism through in vivo and in vitro 13C NMR spectroscopy. They discovered distinct isotopomer populations in glutamate, glutamine, and gamma-aminobutyric acid, unveiling different glutamate compartments and tricarboxylic acid (TCA) cycles in the brain. This research highlights the use of this compound-1-13C in neurobiological studies, particularly in understanding cerebral biochemistry (Cerdán, Künnecke, & Seelig, 1990).
2. Chemical Synthesis and Catalysis
Periana et al. (2003) demonstrated the application of this compound-1-13C in chemical synthesis. Their study involved the oxidative condensation of methane to this compound, using carbon-13 isotopic labeling to confirm that both carbons of this compound originated from methane. This research has implications for petrochemical production and the development of more efficient catalytic processes (Periana et al., 2003).
3. Understanding Glial Metabolism
Blüml et al. (2002) explored the use of 1-13C-acetate in studying glial metabolism in the human brain. By infusing 1-13C-acetate in subjects and analyzing 13C MR spectra, they calculated the rate of acetate oxidation in the brain, providing insights into the metabolic contributions of glia to the brain's TCA cycle. This study underscores the significance of this compound-1-13C in biomedical research, especially in understanding brain energy metabolism (Blüml et al., 2002).
4. Biomarker Development
Research by Lisitza et al. (2009) highlighted the potential of this compound-1-13C in developing hyperpolarized biomarkers. They enhanced the 13C NMR signal of this compound 1-13C-AcH by polarization transfer from hyperpolarized 129Xe. Although the enhancement was lower than theoretical predictions, this study provides a foundation for future developments in hyperpolarizing 13C enriched compounds, beneficial for biomedical and biophysical research (Lisitza et al., 2009).
Safety and Hazards
Acetic acid-1-13C, like this compound, can be a hazardous chemical if not used in a safe and appropriate manner. This liquid is highly corrosive to the skin and eyes and, because of this, must be handled with extreme care . It is classified as a flammable liquid, and it causes severe skin burns and eye damage .
Mechanism of Action
Target of Action
Acetic acid-1-13C is a variant of this compound where the carbon atom is replaced by its isotope, Carbon-13 . The primary targets of this compound are various enzymes and biochemical pathways where it acts as a key intermediate. It plays a crucial role in metabolic processes, particularly in the citric acid cycle, contributing to energy production at the cellular level .
Mode of Action
This compound-1-13C, like its parent compound this compound, interacts with its targets by participating in biochemical reactions. It can donate a proton (H+) in solution, functioning as a weak acid. This property is essential for its role in many enzymatic reactions and metabolic processes .
Biochemical Pathways
This compound-1-13C is involved in several biochemical pathways. One of the key pathways is the citric acid cycle (also known as the Krebs cycle), where it contributes to the generation of ATP, the primary energy currency of the cell . It is also involved in the metabolism of carbohydrates, lipids, and proteins .
Pharmacokinetics
The pharmacokinetics of this compound-1-13C involves its absorption, distribution, metabolism, and excretion (ADME). As a small molecule, it is rapidly absorbed and distributed throughout the body. It is metabolized primarily in the liver and excreted in the urine .
Result of Action
The action of this compound-1-13C at the molecular and cellular level results in the production of energy, as well as the synthesis of various biomolecules. By participating in key metabolic pathways, it contributes to maintaining cellular homeostasis and supporting cellular functions .
Action Environment
The action of this compound-1-13C can be influenced by various environmental factors. For instance, the pH of the environment can affect its proton-donating properties. Additionally, the presence of other metabolites and enzymes can influence its participation in metabolic reactions . Its stability is generally high, although it can be affected by extreme conditions such as very high or low pH .
Biochemical Analysis
Biochemical Properties
Acetic acid-1-13C interacts with various enzymes, proteins, and other biomolecules. It is postulated that the carbon-13 isotope undergoes enzymatic metabolism within the body, resulting in the generation of carbon-13-labeled metabolites . The ATP-requiring enzymatic conversion of acetate and CoA to acetyl-CoA is an evolutionarily ancient and conserved metabolic pathway .
Cellular Effects
This compound-1-13C influences cell function by causing a decrease of intracellular pH and metabolic disturbance by the anion . It also generates oxidative stress and increases sympathetic outflow, leading to alterations in arterial blood pressure .
Molecular Mechanism
Acetate acts, in part, as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function .
Temporal Effects in Laboratory Settings
The effects of this compound-1-13C change over time in laboratory settings. This compound-1-13C is formed rapidly and irreversibly in response to increases in auxin levels . There is cell type–specific regulation of this compound-1-13C levels in the Arabidopsis root apex .
Dosage Effects in Animal Models
The effects of this compound-1-13C vary with different dosages in animal models. For instance, in a study on mice, this compound-1-13C improved the pain thresholds of mice similar to the positive drug aspirin .
Metabolic Pathways
This compound-1-13C is involved in several metabolic pathways. It is a major end product of bacterial fermentation of fiber in the gut .
Transport and Distribution
This compound-1-13C is transported and distributed within cells and tissues. It is generated in and released from various tissues including the intestine and liver, and is generated within all cells by deacetylation reactions .
Subcellular Localization
The subcellular localization of this compound-1-13C is primarily in the cytosol and nuclei of many cell types . ACSS2, an enzyme that converts acetate to acetyl-CoA, shifts from a lipogenic role in the cytoplasm to a regulatory role in the cell nucleus under conditions of nutrient deprivation, hypoxia, and other stressors .
Properties
IUPAC Name |
acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBSBXVTEAMEQO-VQEHIDDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
61.045 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1563-79-7, 63459-47-2 | |
Record name | Acetic acid C-13 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001563797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid-1-13C,d4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1563-79-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETIC ACID C-13 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29JB6BU01H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Q1: Why is a specialized vacuum electrolysis reactor necessary for analyzing ¹³C enrichment in acetic acid-1-¹³C?
A1: Traditional methods of analyzing isotopic enrichment might not differentiate between ¹³C at different positions within a molecule. The specialized vacuum electrolysis reactor, described in the research [], allows for the selective analysis of ¹³C enrichment at the C1 position of this compound. This is achieved by converting the carboxyl group (-COOH) of this compound into carbon dioxide (CO₂) through electrolysis. The generated CO₂ can then be analyzed using mass spectrometry to determine the ¹³C enrichment specifically at the C1 position. This method provides a precise and accurate measurement of ¹³C enrichment at a specific location within the molecule.
Q2: What are the advantages of using the vacuum electrolysis reactor technique for ¹³C analysis compared to other methods?
A2: The vacuum electrolysis reactor technique offers several advantages for ¹³C analysis, particularly for compounds like this compound:
- Positional specificity: It allows for the determination of ¹³C enrichment at specific carbon positions within the molecule, which is crucial for understanding metabolic pathways and reaction mechanisms [].
- High accuracy and precision: The method provides accurate and precise measurements of ¹³C enrichment, as demonstrated by the analysis of this compound-1-¹³C with a nominal enrichment of 99 at.% ¹³C, which was measured to be 98.9 at.% ¹³C using this technique [].
- ** Reusability:** The reactor is designed to be reusable, making it a cost-effective option for multiple analyses [].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.